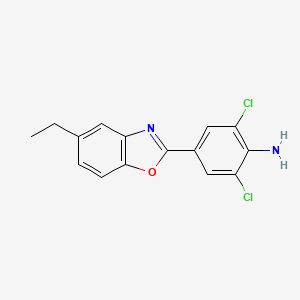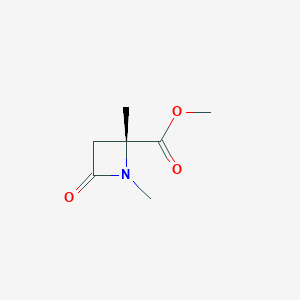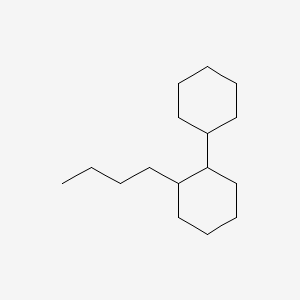
1,1'-Bicyclohexyl, 2-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bicyclohexyl, 2-butyl- is an organic compound with the molecular formula C16H30 It is a derivative of bicyclohexyl, where a butyl group is attached to one of the cyclohexane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Bicyclohexyl, 2-butyl- can be synthesized through several methods. One common approach involves the hydrogenation of carbazole, which yields bicyclohexyl as the main product . Another method involves the exposure of cyclohexane to radiation, resulting in the formation of bicyclohexyl among other hydrocarbons .
Industrial Production Methods
Industrial production of 1,1’-Bicyclohexyl, 2-butyl- typically involves the hydrogenation of aromatic compounds under high pressure and temperature conditions. The process requires catalysts such as palladium or platinum to facilitate the hydrogenation reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bicyclohexyl, 2-butyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it back to its parent hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Cyclohexane and cyclohexene.
Substitution: Halogenated bicyclohexyl derivatives.
Applications De Recherche Scientifique
1,1’-Bicyclohexyl, 2-butyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,1’-Bicyclohexyl, 2-butyl- involves its interaction with molecular targets through various pathways:
Hydrogen Transfer: The compound undergoes hydrogen transfer reactions, leading to the formation of different products.
β-Scission: This reaction involves the breaking of carbon-carbon bonds, resulting in smaller hydrocarbon fragments.
Isomerization: The compound can undergo structural rearrangements to form different isomers.
Dehydrogenation: Removal of hydrogen atoms leads to the formation of unsaturated hydrocarbons.
Comparaison Avec Des Composés Similaires
1,1’-Bicyclohexyl, 2-butyl- can be compared with other similar compounds such as:
Bicyclohexyl: Similar in structure but lacks the butyl group, making it less versatile in certain applications.
Cyclohexylcyclohexane: Another derivative of bicyclohexyl with different substituents, offering varied chemical properties.
Dicyclohexyl: Similar to bicyclohexyl but with different physical and chemical properties due to the absence of additional substituents.
Propriétés
Formule moléculaire |
C16H30 |
|---|---|
Poids moléculaire |
222.41 g/mol |
Nom IUPAC |
1-butyl-2-cyclohexylcyclohexane |
InChI |
InChI=1S/C16H30/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h14-16H,2-13H2,1H3 |
Clé InChI |
NUHOLGQIGHXQAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCCCC1C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


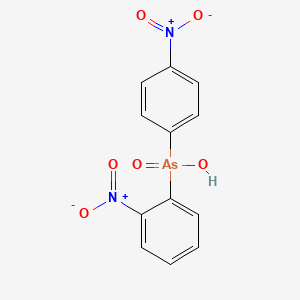
![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)

![5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)
![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)
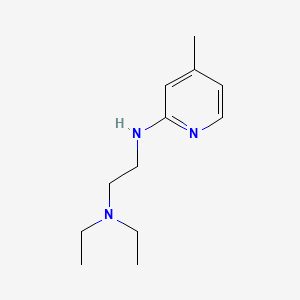
![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine](/img/structure/B13796712.png)
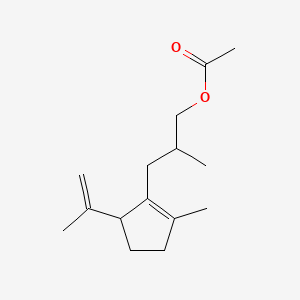
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)

![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
